

Application Notes and Protocols for Vut-MK142

Stock Solution Preparation

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Compound of Interest

Compound Name: Vut-MK142

Cat. No.: B611789

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Introduction

Vut-MK142 is a synthetic small molecule identified as a potent cardiomyogenic agent. It promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes, making it a valuable tool for research in cardiac development, disease modeling, and regenerative medicine.^{[1][2]} Proper preparation of a **Vut-MK142** stock solution is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of **Vut-MK142** stock solutions for in vitro research applications.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of **Vut-MK142** is essential for accurate stock solution preparation.

Property	Value	Source
CAS Number	1313491-22-3	Molnova
Molecular Formula	C ₁₇ H ₂₂ N ₄ O	Molnova
Molecular Weight	298.4 g/mol	Molnova
Solubility in DMSO	25 mg/mL (83.79 mM)	Molnova
Appearance	Solid	N/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM Vut-MK142 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Vut-MK142** in dimethyl sulfoxide (DMSO).

Materials:

- **Vut-MK142** powder
- Anhydrous, sterile dimethyl sulfoxide (DMSO)
- Sterile, amber or light-protecting microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- **Weighing:** Carefully weigh 2.984 mg of **Vut-MK142** powder using a calibrated analytical balance. Transfer the powder to a sterile, light-protecting microcentrifuge tube.

- **Dissolution:** Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the **Vut-MK142** powder.
- **Mixing:** Securely cap the tube and vortex at a high speed for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
- **Aliquoting:** Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This minimizes freeze-thaw cycles.
- **Storage:** Store the aliquots at -80°C for long-term storage (stable for at least 6 months) or at -20°C for short-term storage (stable for up to 1 month).^[3]

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of the 10 mM stock solution to a final working concentration in cell culture medium.

Materials:

- 10 mM **Vut-MK142** stock solution in DMSO
- Pre-warmed, sterile cell culture medium
- Sterile pipette tubes and tips

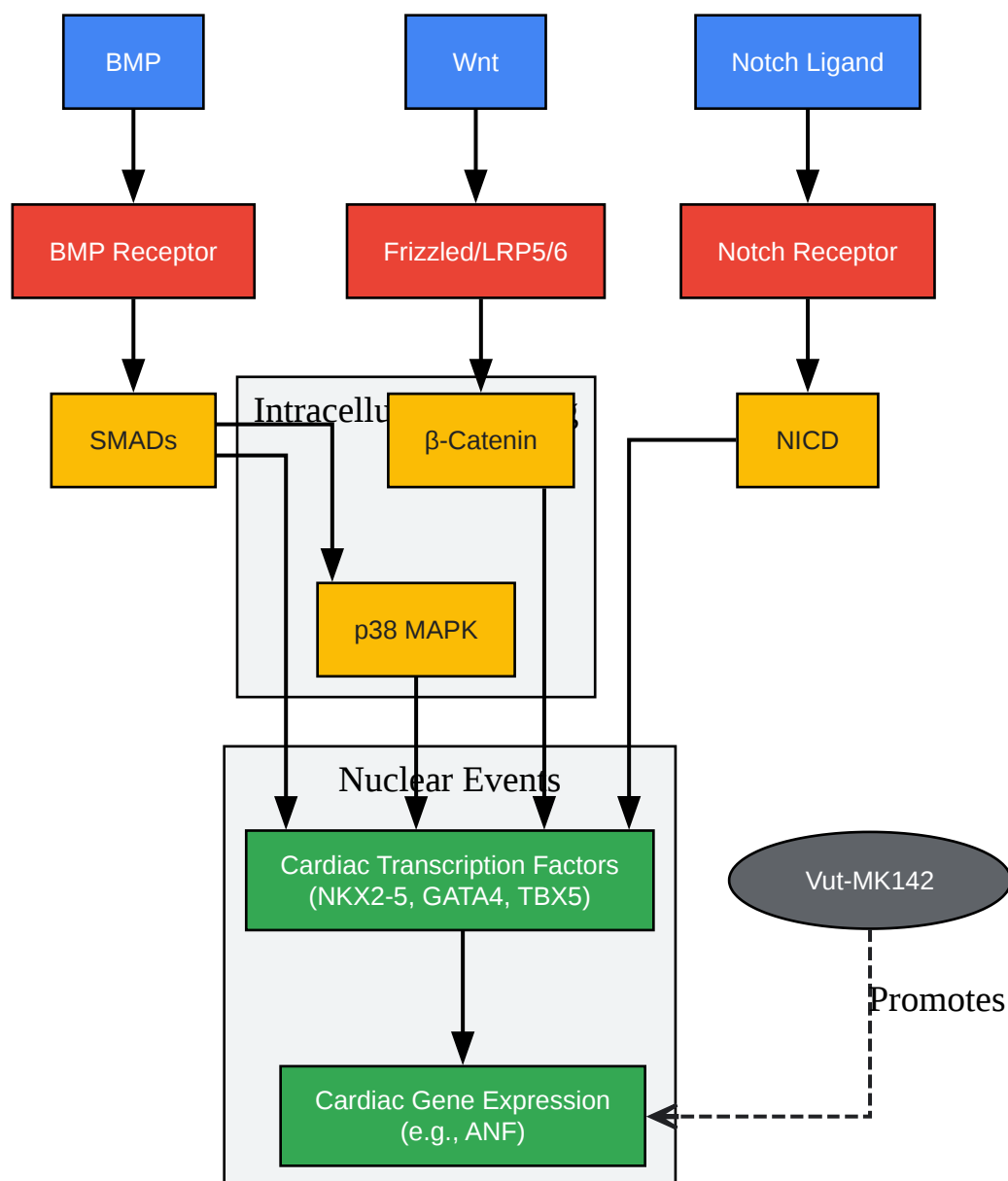
Procedure:

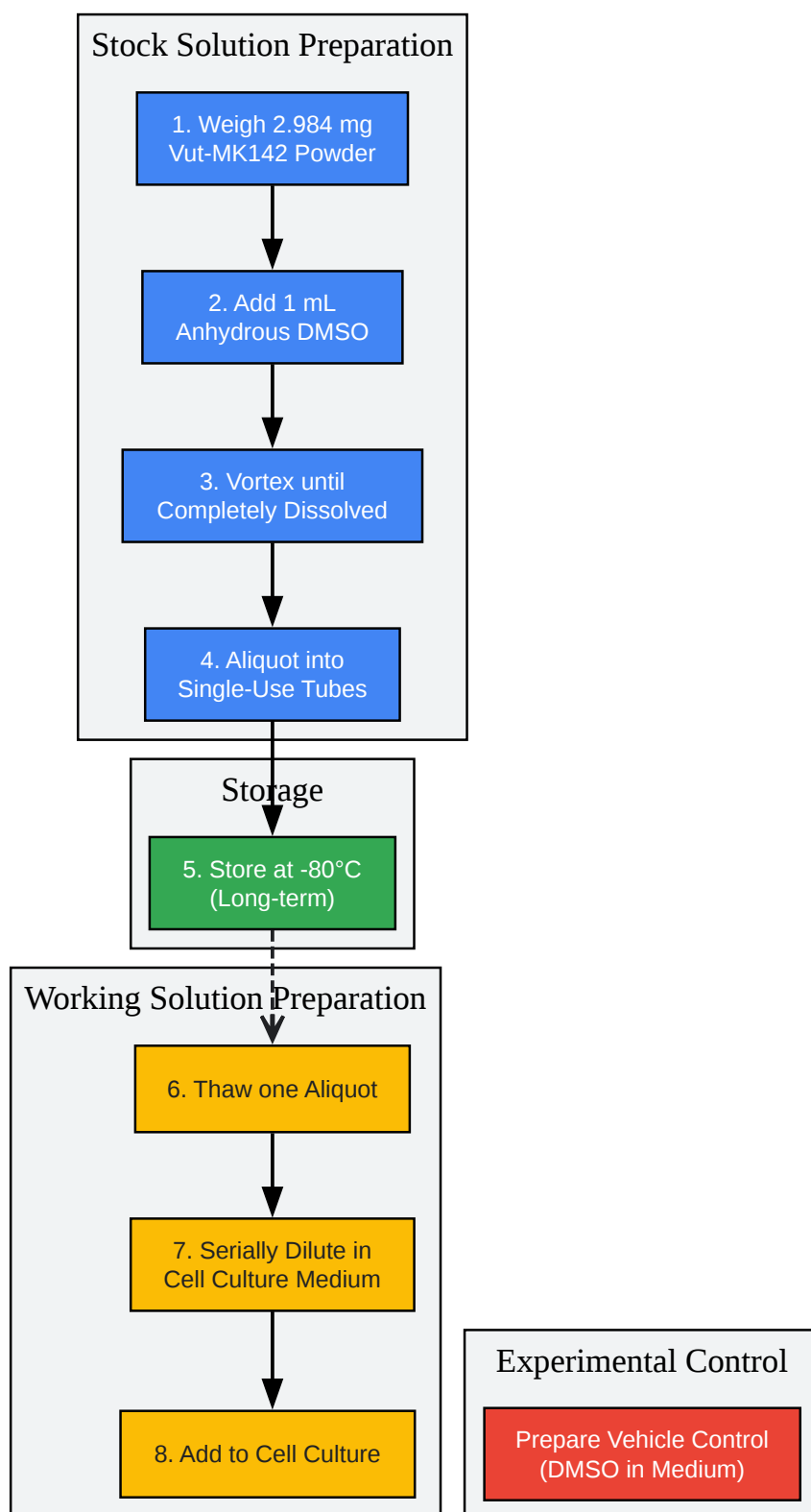
- **Thawing:** Thaw a single aliquot of the 10 mM **Vut-MK142** stock solution at room temperature.
- **Dilution:** To minimize the final DMSO concentration in the cell culture, perform a serial dilution. For example, to prepare a 10 µM working solution:
 - First, dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

- Next, dilute the 100 μ M intermediate solution 1:10 in pre-warmed cell culture medium to achieve the final 10 μ M working concentration (e.g., add 10 μ L of 100 μ M solution to 90 μ L of medium).
- Mixing: Mix thoroughly by gentle pipetting after each dilution step. Avoid vigorous vortexing, which can be detrimental to cells.
- Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the **Vut-MK142** working solution to account for any solvent effects on the cells.^[3] The final DMSO concentration should typically be kept below 0.5%.

Signaling Pathways in Cardiomyocyte Differentiation

While the precise molecular target of **Vut-MK142** is still under investigation, it is known to promote the differentiation of precursor cells into cardiomyocytes. This process is governed by a complex network of signaling pathways. Key pathways involved in cardiomyocyte differentiation include Bone Morphogenetic Protein (BMP), Wnt, and Notch signaling. These pathways converge on the activation of cardiac-specific transcription factors such as NKX2-5, GATA4, and TBX5, which drive the expression of cardiac genes and the development of functional cardiomyocytes.





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References

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- To cite this document: BenchChem. [Application Notes and Protocols for Vut-MK142 Stock Solution Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611789#preparing-vut-mk142-stock-solution]

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